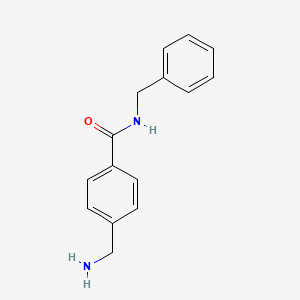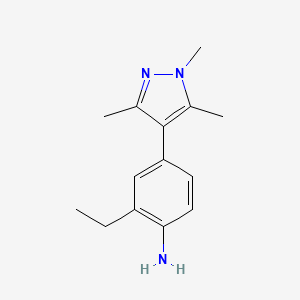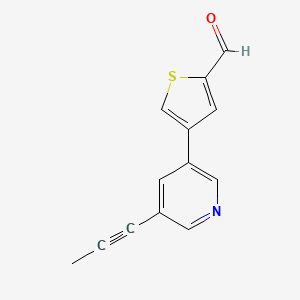
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyridine ring and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the coupling of a thiophene derivative with a pyridine derivative under specific conditions. For example, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carboxylic acid.
Reduction: 4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
類似化合物との比較
Similar Compounds
- (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- (S)-4-(3-chloro-5-(5-(prop-1-yn-1-yl)pyridin-3-yl)thiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-iminium
Uniqueness
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring, a pyridine ring, and an aldehyde group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
特性
分子式 |
C13H9NOS |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
4-(5-prop-1-ynylpyridin-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H9NOS/c1-2-3-10-4-11(7-14-6-10)12-5-13(8-15)16-9-12/h4-9H,1H3 |
InChIキー |
XTPJAZKKBPISSX-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC(=CN=C1)C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)

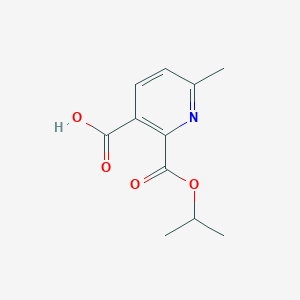
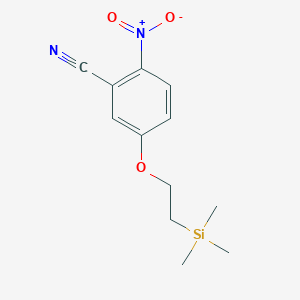
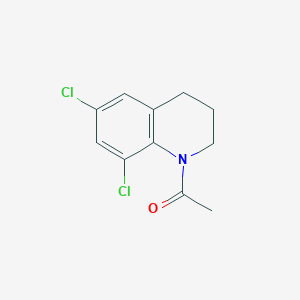
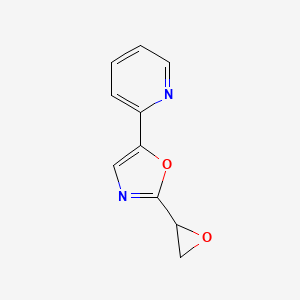
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
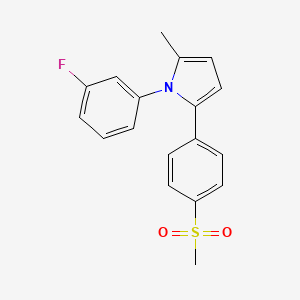
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
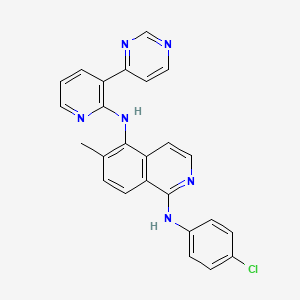
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
